The table below summarizes the key identifiers and physicochemical properties of this compound from chemical databases [1] [2].
| Property | Value |
|---|---|
| CAS Number | 112-91-4 [1] [2] |
| Chemical Name | (Z)-9-Octadecenenitrile; Oleyl nitrile [1] [2] |
| Molecular Formula | C₁₈H₃₃N [1] [2] |
| Molecular Weight | 263.46 g/mol [1] [2] |
| Physical State | Liquid, Oily [1] [2] |
| Density | 0.842 - 0.847 g/cm³ [1] [2] |
| Melting Point | -1 °C [1] [2] |
| Boiling Point | ~385.6 - 401.7 °C [1] [2] |
| Solubility | Insoluble in water; soluble in alcohol, chloroform, ethyl acetate [1] [2] |
| Classification | Fatty nitrile [2] |
| Natural Status | Confirmed as a plant metabolite [2] |
For researchers aiming to identify or quantify this compound in natural samples, the following methodologies are relevant.
The broader approach to finding compounds like this compound in plants involves metabolomics. This high-throughput technique allows for the simultaneous analysis of hundreds to thousands of metabolites in a plant extract, making it ideal for discovering species that produce specific specialized metabolites [3].
While metabolomics provides a broad overview, traditional phytochemical methods are used to isolate and definitively characterize the compound.
This compound is a fatty nitrile formally derived from oleic acid. The general biosynthetic logic for such a compound in plants can be represented by the following pathway. This diagram illustrates the conversion from a precursor fatty acid to the corresponding nitrile.
The confirmation that this compound is a plant metabolite opens several research avenues [2]:
To advance this research, I suggest:
A 2025 study used integrated transcriptomic and metabolomic analyses to profile three Brassicaceae oilseed crops: Brassica napus, Camelina sativa, and field pennycress (Thlaspi arvense) [1].
The experimental workflow for this multi-omics approach is summarized in the diagram below.
This workflow can be applied to profile oleonitrile in Brassicaceae. [1]
The study classified the 718 detected metabolites into broader biochemical categories. While this compound is not listed, the table shows the diversity of compounds that can be identified with this methodology [1].
| Metabolite Category | Number of Compounds Identified |
|---|---|
| Amino Acids and Derivatives | 131 |
| Dipeptides and Tripeptides | 122 |
| Lipids | 87 |
| Flavonoids | 69 |
| Phenylpropanoids | 56 |
| Phenols and Quinones | 52 |
| Vitamins and Derivatives | 33 |
| Alkaloids | 28 |
| Terpenes | 22 |
| Others | 118 |
To find the specific information you need on this compound, I suggest the following steps:
The table below summarizes key identifiers and physical properties for the starting material (Oleic Acid) and the target product (this compound) [1] [2] [3].
| Property | Oleic Acid | This compound |
|---|---|---|
| CAS Number | 112-80-1 [2] | 112-91-4 [1] [3] |
| Molecular Formula | C₁₈H₃₄O₂ [2] | C₁₈H₃₃N [1] [3] |
| Molecular Weight | 282.461 g/mol [2] | 263.461 g/mol [1] [3] |
| Melting Point | 13-14 °C (lit.) [2] | -1°C [1] |
| Boiling Point | 360.0±0.0 °C [2] | 385.6ºC at 760 mmHg [3] |
| Density | 0.9±0.1 g/cm³ [2] | 0.842 g/cm³ [3] |
| Physical Description | - | Colourless to Pale Yellow Oil [1] |
The core reaction for synthesizing this compound involves the dehydration of the intermediate oleyl amide. This relationship and the primary synthesis reference are illustrated in the following workflow:
Schematic of the two-step ammoniation-dehydration synthesis route.
According to the chemical database Chemsrc, this compound is defined as "a fatty nitrile obtained by formal condensation of oleic acid with ammonia" [1]. This "formal condensation" typically implies a two-step process where oleic acid first reacts with ammonia to form an intermediate amide, which then undergoes dehydration to produce the nitrile.
One synthesis reference is provided in the search results: Tetrahedron, 48, p. 2613, 1992 [1]. This primary literature is a critical source for detailed experimental protocols. You would need to obtain this paper to access specifics like reaction temperature, pressure, catalysts, solvents, purification methods, and yield.
This compound is used as a fatty nitrile solvent for agricultural formulations and in the production of biofuel and biochar by thermal pyrolysis of linseed seed [1].
Safety data indicates this compound has low toxicity by ingestion and intraperitoneal routes (LD50 oral-rat: >10 g/kg) [1]. It is classified as light-sensitive and may have hazardous effects on aquatic environments. Always consult the full Material Safety Data Sheet (MSDS) before handling any chemical.
Since detailed public experimental protocols are limited, I suggest you:
The table below summarizes the basic chemical information for this compound (CAS No. 112-91-4) from a chemical database [1].
| Property | Description |
|---|---|
| CAS No. | 112-91-4 |
| Chemical Name | This compound |
| Synonyms | Oleyl nitrile; (Z)-9-Octadecenenitrile; 9-Octadecenenitrile, (9Z)- |
| Molecular Formula | C₁₈H₃₃N |
| Molecular Weight | 263.46 |
| Description | A fatty nitrile formally derived from oleic acid [1]. |
| Reported Uses | Used in the production of biofuel and biochar by thermal pyrolysis of linseed seed. Also used as a fatty nitrile solvent for agricultural formulations [1]. |
Although a direct link to this compound is not established, plant defense is a well-researched area. The diagrams below summarize the key signaling pathways plants use to defend against threats like pathogens and insect herbivores.
Generalized plant defense signaling pathway [2] [3] [4].
Key phytohormone pathways and their primary defense outputs [5] [2] [3].
The table below summarizes the key identifiers and quantitative data for (Z)-octadec-9-enenitrile.
| Property | Value / Term |
|---|---|
| IUPAC Name | (Z)-Octadec-9-enenitrile [1] [2] |
| Common Synonyms | Oleic Acid Nitrile, Oleonitrile, Oleyl Nitrile, 9-Octadecenenitrile, (9Z)-9-Octadecenenitrile [3] |
| CAS Registry Number | 112-91-4 [2] [3] |
| EC Number | 204-016-0 [2] |
| Molecular Formula | C₁₈H₃₃N [2] [3] |
| Molecular Weight | 263.47 g/mol [2] |
| SMILES | C(CCCCCCC/C=C\CCCCCCCC)#N [3] |
| InChIKey | UIAMCVSNZQYIJQ-KTKRTIGZSA-N [2] |
| Appearance | Colourless to light yellow liquid [3] |
| Applications | Used in the production of biofuel and biochar; as a fatty nitrile solvent in agricultural formulations [3] |
The systematic name is constructed using IUPAC's substitutive nomenclature rules, where the compound is named as a parent hydride with functional groups indicated by suffixes and prefixes [4].
While specific spectral data is not available in the search results, the identification of this compound relies on standard analytical techniques. The workflow for structural elucidation typically follows the sequence below.
(Z)-octadec-9-enenitrile, also known as this compound, is a fatty nitrile. Search results indicate its use as a solvent and in the production of biofuels and biochar [3].
For your research, the next steps would be to consult the full-text spectral data from suppliers or specialized databases and search scientific literature for detailed synthetic procedures.
Ethenolysis is a specialized form of cross-metathesis that involves the reaction of internal olefins with ethylene to produce terminal olefins. This catalytic process transforms internally unsaturated compounds into valuable α-olefins with enhanced reactivity and application potential. The general reaction follows the equation: A=B + CH₂=CH₂ → A=CH₂ + B=CH₂, effectively installing terminal methylene groups onto the original olefin structure. [1]
This compound (9-octadecenenitrile) is a bio-sourced compound derived from renewable oleic acid through ammoniation. It represents a sustainable feedstock for the production of valuable shorter-chain nitriles and olefins through catalytic ethenolysis. The ethenolysis of this compound produces 9-decenitrile and 1-decene, both of which are valuable intermediates for polymer precursors, fragrance ingredients, and fuel additives. The reaction can be represented as: CH₃(CH₂)₇CH=CH(CH₂)₇CN + CH₂=CH₂ → CH₃(CH₂)₇CH=CH₂ + NC(CH₂)₇CH=CH₂. [2]
The optimization of this catalytic process is crucial for enhancing atom efficiency, catalyst productivity, and process economics, making it an attractive pathway for valorizing renewable resources in pharmaceutical, fragrance, and polymer industries.
The choice of catalyst system significantly influences the efficiency, selectivity, and turnover numbers in this compound ethenolysis. Based on comprehensive research, several catalyst classes have demonstrated promising performance in this transformation.
Table 1: Comparison of Catalyst Performance in this compound Ethenolysis
| Catalyst Type | Representative Structure | TON (max) | Selectivity | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Hoveyda-Grubbs Type | M71 SiPr (Ru-based) | 1,400 | High | High selectivity, good stability | Moderate activity with electron-poor substrates |
| Piers' Catalysts | Cationic alkylidene complexes | N/A | High for terminal olefins | High activity at low temperatures (as low as -50°C) | Sensitive to impurities, requires careful handling |
| Grubbs 1st Generation | RuCl₂(PCy₃)₂(=CHPh) | 240,000-340,000* | Moderate to high | Robust, commercially available | Lower activity at low temperatures |
| Molybdenum MAP Complexes | Imido alkylidene monoaryloxide monopyrrolide | N/A | High | High activity for internal olefins | Air and moisture sensitive |
Note: TON values for methyl oleate ethenolysis under optimized conditions with high-purity ethylene (99.995%). Actual TON for this compound may vary. [3] [2] [4]
Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated excellent performance in this compound ethenolysis. The M71 SiPr catalyst, characterized by its bulky and activated structure, has shown particularly promising results with TONs reaching 1400 and high selectivity for the desired ethenolysis products. The presence of cyclic (alkyl)(amino)carbene (CAAC) ligands in newer catalyst formulations has further enhanced stability and selectivity by inhibiting decomposition pathways. [2]
Piers' catalysts represent a significant advancement as they are 4-coordinate, 14-electron complexes with an open coordination site that eliminates the need for ligand dissociation prior to olefin coordination. This unique architecture enables high activity at low temperatures (as low as -50°C), which is particularly beneficial for suppressing double-bond migration and other side reactions. Comparative studies have shown that Piers' Catalyst 1b outperforms traditional Grubbs catalysts at lower temperatures (20°C), while showing similar efficiency at elevated temperatures (40°C). [4]
Table 2: Key Optimization Parameters for this compound Ethenolysis
| Parameter | Optimal Range | Impact on Reaction | Recommended Approach |
|---|---|---|---|
| Ethylene Purity | >99.99% | Higher purity (99.995% vs 99.5%) increases TON from 240,000 to 340,000 | Use ethylene purification traps, sparging to remove inhibitors |
| Catalyst Loading | 0.01-0.05 mol% | Lower loading increases TON but must balance with conversion rate | Optimize for target conversion while maintaining high TON |
| Reaction Temperature | 20-40°C | Higher temperatures increase rate but may promote side reactions; Piers catalysts effective at 20°C | Balance between activity and selectivity based on catalyst type |
| Feed Purity | Thermally pre-treated | Thermal treatment of this compound essential for removing catalyst inhibitors | Pre-treat substrate at elevated temperature under inert atmosphere |
| Reaction Time | 2-6 hours | Longer times increase conversion but may lead to secondary metathesis | Monitor reaction progress to determine optimal duration |
The purity of ethylene used in ethenolysis has a dramatic impact on catalyst productivity. Studies with methyl oleate as a model compound demonstrated that increasing ethylene purity from 99.5% to 99.995% elevated the turnover number (TON) from 240,000 to 340,000, indicating a significant correlation between ethylene purity and catalytic efficiency. Common impurities in ethylene, including oxygen, moisture, and carbon monoxide, can act as catalyst poisons, necessitating rigorous purification protocols. [3]
Substrate pretreatment is equally critical for achieving high TONs in this compound ethenolysis. Research has demonstrated that thermal treatment of the this compound feed is required to ensure the highest productivity, likely through the decomposition of peroxides or other catalyst inhibitors that may form during storage. The specific thermal treatment conditions should be optimized to avoid decomposition of the substrate itself while effectively removing potential catalyst poisons. [2]
Materials: this compound (≥95% purity), ethylene gas (≥99.99%), ruthenium catalysts (Grubbs, Hoveyda-Grubbs, Piers type), organic solvents (toluene, dichloromethane), internal standard for GC analysis.
Equipment: High-pressure reactor with ethylene pressure control, Schlenk line for inert atmosphere handling, GC-MS system for reaction monitoring, purification traps for solvents and ethylene.
Step-by-Step Procedure:
Substrate Pretreatment:
Reactor Setup and Catalyst Charging:
Reaction Initiation:
Reaction Monitoring:
Reaction Termination and Product Recovery:
Analytical Method: Use GC-MS with a non-polar column (DB-5 or equivalent) and the following temperature program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min. Identify compounds by comparison with authentic standards when available: this compound (retention time ~25-26 min), 9-decenitrile (~12-13 min), 1-decene (~8-9 min). [2] [4]
For comprehensive optimization, Response Surface Methodology (RSM) with Central Composite Design (CCD) can be employed to systematically evaluate multiple parameters and their interactions:
Experimental Design:
Model Development:
Optimization:
This approach, successfully demonstrated for ethylene trimerization catalyst systems, can be adapted for ethenolysis optimization to efficiently identify optimal conditions with reduced experimental effort. [5]
Effective monitoring of this compound ethenolysis requires a combination of analytical techniques to track conversion, selectivity, and detect potential side products:
Gas Chromatography (GC) with FID Detection: Provides quantitative analysis of reaction components. Use a long capillary column (30-60 m) with low to mid-polarity stationary phase (DB-5, DB-1701) for optimal separation of reactants and products.
GC-Mass Spectrometry (GC-MS): Essential for identifying reaction products and side products, especially during initial method development. Key mass fragments: this compound (m/z 265 M⁺, 136, 122), 9-decenitrile (m/z 151 M⁺, 136, 122, 108), 1-decene (m/z 140 M⁺, 55, 41).
¹H NMR Spectroscopy: Monitor characteristic vinyl signals: this compound internal double bond (δ 5.3-5.4 ppm), 9-decenitrile terminal double bond (δ 4.9-5.0 and 5.7-5.8 ppm), 1-decene terminal double bond (δ 4.9-5.0 and 5.7-5.8 ppm).
FTIR Spectroscopy: Track disappearance of internal double bond (~965 cm⁻¹, trans-CH=CH) and appearance of terminal vinyl groups (~910 and 990 cm⁻¹). [2]
Successful ethenolysis of this compound produces two primary terminal olefins:
9-Decenenitrile: ¹H NMR (CDCl₃) δ 5.75-5.85 (m, 1H, -CH=CH₂), 4.90-5.00 (m, 2H, -CH=CH₂), 2.30 (t, J=7.0 Hz, 2H, -CH₂-CN), 2.00-2.10 (m, 2H, -CH₂-CH=CH₂), 1.20-1.70 (m, 10H, -CH₂-). GC-MS m/z 151 (M⁺), 136, 122, 108, 94, 80, 67.
1-Decene: ¹H NMR (CDCl₃) δ 5.75-5.85 (m, 1H, -CH=CH₂), 4.90-5.00 (m, 2H, -CH=CH₂), 2.00-2.10 (m, 2H, -CH₂-CH=CH₂), 1.20-1.50 (m, 10H, -CH₂-), 0.88 (t, J=6.8 Hz, 3H, -CH₃). GC-MS m/z 140 (M⁺), 125, 111, 97, 83, 69, 55, 41.
The ratio of these products can vary depending on the selectivity of the catalyst and reaction conditions, with the M71 SiPr catalyst demonstrating high selectivity for the ethenolysis pathway over self-metathesis. [2]
Table 3: Troubleshooting Guide for this compound Ethenolysis
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Conversion | Catalyst deactivation, impure ethylene, insufficient catalyst loading | Increase catalyst loading, implement ethylene purification, use fresh catalyst batches | Rigorous substrate and ethylene purification, proper catalyst storage |
| Poor Selectivity | Competing self-metathesis, double-bond migration, secondary metathesis | Optimize temperature, use selective catalysts (e.g., Piers 1b), adjust ethylene pressure | Use lower temperatures, selective catalysts, controlled ethylene addition |
| Catalyst Decomposition | Oxygen/moisture contamination, thermal degradation | Strict exclusion of air, optimize temperature profile, use stabilizers | Rigorous solvent degassing, inert atmosphere maintenance |
| Low TON | Impurities in feed, suboptimal ethylene pressure, inhibitor presence | Pre-treat this compound thermally, optimize ethylene pressure, use co-catalysts | Establish impurity profiling for this compound batches |
Several specific challenges require attention in this compound ethenolysis:
Double-bond migration: This side reaction leads to formation of conjugated species and reduces yield of desired terminal olefins. This can be minimized by using Piers' catalysts that operate effectively at lower temperatures, thus suppressing isomerization. Addition of 1,4-benzoquinone has also been shown to suppress double-bond migration in metathesis of similar substrates. [2] [4]
Competing self-metathesis: this compound can undergo self-metathesis, producing internal olefins and reducing the yield of desired terminal products. This is particularly problematic with certain catalyst types, such as Piers' Catalyst 2b, which has been shown to produce significant self-metathesis products. Catalyst selection is crucial, with Piers' Catalyst 1b demonstrating much better selectivity for ethenolysis over self-metathesis. [4]
Handling electron-poor substrates: The nitrile group in this compound presents challenges as electron-poor substrates often require specialized catalysts. Studies have shown that Ru19-type catalysts can mitigate deactivation risks with electron-poor substrates, though they may show lower TONs (maximum of 12 reported for cinnamic acid). [3]
The products of this compound ethenolysis, 9-decenitrile and 1-decene, have significant applications across various industries:
Polymer Industry: 9-Decenenitrile serves as a valuable bifunctional intermediate for producing polyamides, polyesters, and other specialty polymers. The terminal nitrile group can be reduced to an amine for nylon-type polymers or hydrolyzed to carboxylic acids for polycondensation reactions.
Fine Chemicals and Pharmaceuticals: Both 9-decenitrile and 1-decene are versatile building blocks for synthesizing fragrance ingredients, pharmaceutical intermediates, and specialty chemicals. The terminal double bond allows for diverse functionalization including hydroformylation, epoxidation, and dihydroxylation.
Fuel Additives: Shorter-chain olefins and nitriles derived from ethenolysis have potential applications as fuel additives or precursors to fuel additives that improve combustion characteristics or cold-flow properties.
The development of efficient ethenolysis processes aligns with growing interest in sustainable chemistry and utilization of renewable feedstocks. The ability to transform bio-derived this compound into valuable chemical intermediates represents an important step toward reducing dependence on petrochemical resources while maintaining economic viability. The optimization protocols outlined in this document contribute to making this transformation increasingly efficient and practical for industrial application. [2] [1]
The following diagram illustrates the complete workflow for optimized this compound ethenolysis, integrating catalyst selection, reaction optimization, and product formation:
Diagram 1: Complete workflow for optimized this compound ethenolysis, from substrate preparation to final applications
The optimization relationships between key parameters and their effects on reaction outcomes can be visualized as follows:
Diagram 2: Optimization parameters and their effects on key reaction outcomes in this compound ethenolysis
Oleonitrile hydroformylation represents a strategically important carbonylation reaction in which the internal double bond of this compound (an 18-carbon nitrile with a C=C bond at the 9-position) undergoes catalytic transformation to form aldehyde-functionalized products. This transformation is particularly challenging due to the remote internal double bond that requires both isomerization and hydroformylation activities in a tandem process. The reaction targets the formation of linear aldehyde (19-oxononadecanenitrile) alongside various branched aldehydes, with the linear isomer being of significant industrial interest for applications in fine chemicals and specialty materials [1].
The fundamental hydroformylation reaction, discovered by Otto Roelen in 1938, involves the addition of synthesis gas (a mixture of CO and H₂) to olefins to produce aldehydes [2] [3]. This atom-economical process has evolved into one of the most important homogeneously catalyzed reactions in industry, with nearly 10 million metric tons of oxo chemicals produced annually worldwide [3]. When applied to fatty acid derivatives like this compound, hydroformylation enables the conversion of renewable feedstocks into valuable intermediates for further chemical transformations, aligning with growing sustainability initiatives in chemical manufacturing [4].
Table 1: Substrate and Product Information for this compound Hydroformylation
| Parameter | Description |
|---|---|
| Substrate | This compound (18-carbon nitrile with internal (9-)C=C bond) |
| Linear Product | 19-Oxononadecanenitrile |
| Branched Products | Mixture of 15 possible branched aldehydes (2-formyloctadecanenitrile to 17-methyl-18-oxooctadecanenitrile) |
| Byproducts | Hydrogenated nitrile (stearonitrile) and internal alkene isomers |
The tandem isomerization-hydroformylation of this compound effectively requires a catalyst system capable of both migrating the internal double bond to the terminal position and facilitating the addition of syngas. Research has demonstrated that rhodium-based catalysts modified with specific bisphosphite ligands provide the best compromise between activity and selectivity for this challenging transformation. The system consisting of Rh(acac)(CO)₂ precursor combined with Biphephos ligand has emerged as particularly effective, enabling both the isomerization and hydroformylation to occur in a single reaction vessel [1].
The exceptional performance of Rh-Biphephos systems stems from their ability to create a dynamic isomerization environment while maintaining high regioselectivity toward linear aldehyde formation once the terminal alkene is generated. The ligand architecture plays a critical role in this process, with the bulky bisphosphite structure favoring linear aldehyde formation through steric and electronic effects. This catalyst combination demonstrates remarkable versatility, operating effectively in various organic solvents including toluene, 1,4-dioxane, and acetonitrile with only minimal differences in performance [1].
The ligand-to-rhodium ratio significantly impacts both catalytic activity and selectivity in this compound hydroformylation. Studies have revealed that a relatively low ligand excess (2 equivalents versus Rh) provides the optimal balance, sufficient to coordinate all rhodium centers while minimizing competition between substrate and ligand for coordination sites. This limited ligand quantity enhances catalytic activity compared to systems with higher ligand loadings (10-20 equivalents), which become necessary only at substantially lower catalyst concentrations [1].
The choice of ligand fundamentally governs the regioselectivity landscape of the reaction. Biphephos has demonstrated superior performance in promoting linear aldehyde formation compared to other bisphosphite structures, though achieving high linear-to-branched (l/b) ratios remains challenging with this compound substrates. The ligand's structure influences the migratory insertion step in the catalytic cycle, favoring anti-Markovnikov addition through a combination of steric constraints and electronic properties that tune the metal center's characteristics [2] [1].
Table 2: Catalyst Systems for this compound Hydroformylation
| Component | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Metal Precursor | Rh(acac)(CO)₂ | Provides active rhodium centers under syngas atmosphere |
| Ligand | Biphephos | Promotes isomerization and linear selectivity |
| [L]/[Rh] Ratio | 2:1 | Balances coordination needs with substrate access |
| [Substrate]/[Rh] Ratio | 200:1 | Ensures sufficient catalyst loading for complete conversion |
The reaction temperature significantly influences both the conversion and selectivity patterns in this compound hydroformylation. Research indicates that operating at approximately 120°C provides the optimal balance between reaction rate and selectivity preservation. At lower temperatures, the isomerization activity diminishes substantially, leading to accumulation of internal olefins and reduced formation of the desired linear aldehyde. Conversely, elevated temperatures accelerate competing hydrogenation pathways, resulting in increased formation of the saturated nitrile byproduct and reduced overall chemoselectivity toward aldehydes [1].
The syngas pressure represents another critical parameter, with studies demonstrating that moderate pressures around 10 bar (with 1:1 CO:H₂ ratio) provide the best compromise between regioselectivity and chemoselectivity. Higher pressures (20 bar) tend to favor aldehyde formation but with reduced linear-to-branched ratios, while lower pressures may lead to increased catalyst decomposition and hydrogenation side reactions. The CO component of syngas plays a dual role as both reactant and ligand for the metal center, influencing the catalytic cycle's coordination geometry and stability [1].
The catalyst loading dramatically affects the reaction outcome, with a substrate-to-rhodium ratio of 200:1 proving essential for achieving high conversion and chemoselectivity. At significantly lower catalyst loadings (2000:1 ratio), both conversion and chemoselectivity decrease substantially, accompanied by accumulation of internal olefins and increased hydrogenation side products. This behavior indicates that the isomerization process requires a relatively high catalyst concentration to efficiently generate the terminal alkene necessary for linear aldehyde formation [1].
The reaction demonstrates relatively low solvent dependence, with toluene, 1,4-dioxane, and acetonitrile all providing similar outcomes. This flexibility in solvent selection enables alignment with green chemistry principles by choosing less hazardous options where possible. Recent developments in sustainable carbonylation reactions have emphasized the importance of solvent selection, with bio-based alternatives and neoteric solvents gaining attention for their potential to improve process sustainability while maintaining reaction efficiency [4] [1].
Materials and Equipment:
Catalyst Preformation:
Process Monitoring:
Reaction Workup:
Safety Considerations:
Analytical Methods:
Calculation of Performance Metrics:
Achieving Balanced Selectivity: The tandem isomerization-hydroformylation of this compound presents inherent challenges in balancing regioselectivity with chemoselectivity. Under the optimal conditions (120°C, 10 bar, [L]/[Rh] = 2), typical results include 60% chemoselectivity to aldehydes with an l/b ratio of 58:42. This represents the best compromise between these competing selectivity parameters [1].
Common Issues and Solutions:
The linear aldehyde product 19-oxononadecanenitrile serves as a valuable intermediate for various chemical transformations. The aldehyde functionality can undergo reductive amination to produce amino derivatives, reduction to hydroxymethyl compounds, or oxidation to carboxylic acids. These derivatives find applications in the synthesis of specialty surfactants, polymer precursors, and pharmaceutical intermediates [3] [4]. The successful hydroformylation of this compound demonstrates the potential for converting renewable resources into value-added chemicals through transition metal catalysis.
The development of efficient hydroformylation protocols for fatty acid derivatives aligns with growing interest in bio-based feedstocks for chemical synthesis. The ability to functionalize internal double bonds in such compounds without the need for pre-isomerization represents a significant process simplification.
Diagram 1: Experimental workflow for this compound hydroformylation showing key stages from catalyst preparation to product analysis.
The catalytic cycle for tandem isomerization-hydroformylation of this compound involves two interconnected processes operating simultaneously. The isomerization mechanism proceeds through sequential β-hydride elimination and reinsertion steps that migrate the double bond along the carbon chain. The hydroformylation mechanism follows the classical Heck-Breslow pathway for rhodium-catalyzed reactions, involving alkene coordination, hydride migration, CO insertion, and hydrogenolysis to release the aldehyde product [2] [3].
The particular challenge with this compound stems from the thermodynamic equilibrium favoring internal alkenes over terminal ones, with only minute amounts of the terminal isomer present at any given time. An effective catalyst must therefore rapidly hydroformylate the transient terminal alkene before it isomerizes back to internal positions. This necessitates a catalyst with high hydroformylation activity toward terminal alkenes relative to its isomerization activity, explaining why specialized ligands like Biphephos are essential for achieving useful linear selectivity [1].
Diagram 2: Catalytic cycle showing the tandem isomerization-hydroformylation mechanism for conversion of internal this compound to linear aldehyde.
The hydroformylation of this compound using Rh-Biphephos catalyst systems represents an efficient method for converting renewable resources into valuable aldehyde-functionalized products. The optimized protocol employing 0.5 mol% catalyst loading at 120°C and 10 bar syngas pressure with a low ligand excess (2 equivalents versus Rh) provides the best compromise between regioselectivity (l/b = 58:42) and chemoselectivity (60%). This transformation demonstrates the potential of tandem catalytic processes to streamline synthetic sequences and enable direct functionalization of internal double bonds in fatty acid derivatives. Further developments in catalyst design and process optimization will continue to enhance the sustainability and efficiency of this important transformation.
The enzymatic conversion of nitriles to carboxylic acids represents a green chemistry alternative to conventional chemical hydrolysis, which typically requires strong acids or bases and elevated temperatures, often resulting in environmental concerns and poor selectivity. Nitrile-transforming enzymes have gained significant attention in pharmaceutical and chemical industries for their ability to perform mild, selective transformations under environmentally friendly conditions. These enzymes are particularly valuable for synthesizing chiral intermediates and handling sensitive substrates that might racemize or degrade under harsh chemical conditions [1].
Nitrile-converting enzymes are broadly classified into two main categories based on their catalytic mechanisms: nitrilases (EC 3.5.5.1) that directly convert nitriles to carboxylic acids and ammonia, and nitrile hydratase-amidase systems that first hydrate nitriles to amides followed by conversion to acids. Nitrilases are particularly advantageous for direct conversion without accumulating amide intermediates, making them suitable for various biotechnological applications [1]. These enzymes are derived from diverse sources including bacteria, filamentous fungi, yeasts, and plants, with bacterial sources from genera such as Rhodococcus, Pseudomonas, and Alcaligenes being most extensively characterized for industrial applications [1].
Nitrilases (EC 3.5.5.1): These enzymes catalyze the direct hydrolysis of nitriles to corresponding carboxylic acids and ammonia in a single step without forming amide intermediates. They belong to the hydrolase enzyme class (EC 3) that uses water to break chemical bonds [2] [1]. Nitrilases are particularly valuable for industrial applications due to their simpler reaction systems and avoidance of amide byproducts.
Nitrile Hydratase-Amidase System: This two-enzyme system first converts nitriles to amides via nitrile hydratases (EC 4.2.1.84), followed by hydrolysis of amides to carboxylic acids and ammonia through amidases (EC 3.5.1.4). While this system requires two enzymatic steps, it can offer advantages for certain substrates where direct hydrolysis is inefficient [1].
Nitrilases are categorized into three main groups based on their substrate preferences:
For this compound hydrolysis, aliphatic nitrilases are most relevant, though some broad-specificity enzymes may also show activity.
Table 1: Classification of Nitrile-Converting Enzymes and Their Characteristics
| Enzyme Type | EC Number | Reaction Catalyzed | Advantages | Limitations |
|---|---|---|---|---|
| Nitrilase | EC 3.5.5.1 | R-CN + 2H₂O → R-COOH + NH₃ | Single step, no amide intermediate | Possible substrate inhibition |
| Nitrile Hydratase | EC 4.2.1.84 | R-CN + H₂O → R-CONH₂ | Works well with hydrophilic nitriles | Forms amide intermediate |
| Amidase | EC 3.5.1.4 | R-CONH₂ + H₂O → R-COOH + NH₃ | Completes hydrolysis | Requires prior NHase step |
Various microorganisms have been identified as potent producers of nitrile-converting enzymes with diverse substrate specificities and optimal activity conditions:
Table 2: Microbial Sources of Nitrilases for Aliphatic Nitrile Hydrolysis
| Microbial Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Notable Characteristics |
|---|---|---|---|---|
| Rhodococcus rhodochrous | Nitrilase/NHase | 7.0-8.0 | 35-45 | Broad substrate specificity, robust |
| Pseudomonas fluorescens | Nitrilase | 7.5-8.5 | 30-40 | High activity with aliphatic nitriles |
| Fusarium solani | Nitrilase | 7.0-8.0 | 40-50 | Fungal source, thermostable |
| Aspergillus niger | Nitrilase | 6.5-7.5 | 45-55 | Acid-tolerant, good stability |
| Eukaryotic oligosperma | Nitrilase | 4.0-5.0 | 30-37 | Acidophilic, good for acid-labile substrates |
Reported performance data for enzymatic nitrile hydrolysis demonstrates the efficiency of these biocatalysts:
The development of an efficient enzymatic process for this compound hydrolysis follows a systematic workflow from enzyme screening to process optimization:
Diagram 1: Workflow for development of enzymatic this compound hydrolysis process
This protocol utilizes whole microbial cells as biocatalysts, which is often more practical for laboratory-scale reactions due to easier preparation and improved enzyme stability.
Under optimal conditions with an active nitrilase-producing strain, typical conversions range from 70-95% within 12-24 hours. The reaction follows Michaelis-Menten kinetics, with possible substrate inhibition at this compound concentrations above 50 mM.
This protocol employs purified nitrilase enzymes for higher specific activity and cleaner product formation, suitable for applications requiring minimal downstream processing.
For improved stability and reusability, purify nitrilase can be immobilized on epoxy-activated supports (Eupergit C) or glutaraldehyde-activated chitosan beads according to manufacturer's protocols.
Several factors significantly influence the efficiency and yield of enzymatic this compound hydrolysis:
Enzymatic hydrolysis of this compound using nitrilases offers a sustainable, efficient approach for carboxylic acid production with significant advantages over conventional chemical methods. The protocols outlined provide researchers with robust methodologies for implementing these biocatalytic systems in laboratory settings. Future developments in enzyme engineering through directed evolution and rational design are expected to further enhance catalytic efficiency, substrate range, and stability under process conditions. Additionally, the integration of enzymatic nitrile hydrolysis with upstream and downstream processes in biorefineries represents a promising avenue for valorizing lipid-based feedstocks into valuable chemical building blocks.
Oleonitrile hydrogenation represents a crucial transformation in industrial organic chemistry where unsaturated nitriles derived from natural fatty acids undergo catalytic saturation to produce saturated nitrile compounds. This chemical process typically targets the conversion of the carbon-carbon double bonds in the fatty acid chain while preserving the nitrile functional group (-C≡N), which provides valuable polarity and chemical reactivity to the resulting molecules. The hydrogenation of this compound, technically known as octadecenenitrile, follows similar principles to other industrial hydrogenation processes but requires careful control of reaction conditions to achieve selective saturation of alkenic bonds without affecting the nitrile group, which could otherwise lead to secondary amine formation or other undesirable side reactions.
The industrial significance of saturated nitriles derived from this compound spans multiple sectors including lubricants, corrosion inhibitors, plasticizers, and as chemical intermediates for the production of primary fatty amines through further reduction. These saturated nitriles exhibit improved oxidative stability and modified physical properties compared to their unsaturated precursors, making them valuable in formulations requiring enhanced shelf-life and thermal resistance. The global market for hydrogenated nitrile compounds continues to grow, driven particularly by demand from automotive, aerospace, and specialty chemical sectors where performance under extreme conditions is paramount [1] [2].
The fundamental chemistry involves the addition of hydrogen across the double bonds in the presence of suitable catalysts, transitioning from unsaturated (this compound) to saturated (stearonitrile) structures. This transformation typically employs heterogeneous catalytic systems with metals like nickel, palladium, or platinum, though recent advances have explored homogeneous catalysts for improved selectivity. The reaction is thermodynamically favorable and exothermic, releasing approximately 25-30 kcal/mol per double bond reduced, necessitating careful thermal management in industrial applications [3]. Understanding both the reaction kinetics and mechanism is essential for optimizing the process and minimizing side reactions such as polymerization or over-reduction.
The hydrogenation of this compound can be effectively performed using heterogeneous catalyst systems under moderate hydrogen pressure. The following protocol describes a standardized laboratory-scale procedure adaptable to industrial applications:
Catalyst Preparation: Begin with 100 mg of Raney Nickel catalyst (approximately 50% slurry in water) or alternatively, 5% Palladium on Carbon (Pd/C). For Raney Nickel, wash the catalyst sequentially with distilled water (3 × 10 mL) and absolute ethanol (2 × 10 mL) under nitrogen atmosphere to prevent premature oxidation. For Pd/C, use as received. Transfer the washed catalyst to a clean hydrogenation reactor vessel [3].
Reaction Setup: Charge the reaction vessel with 5.0 g (approximately 0.019 mol) of this compound (technical grade, ~90% purity) dissolved in 50 mL of anhydrous ethanol or toluene. Seal the reactor and purge three times with hydrogen gas (industrial grade, 99.5% purity) to ensure complete displacement of air. Pressurize the system with hydrogen gas to 50-100 psig (3.4-6.8 bar) while maintaining vigorous stirring (800-1000 rpm) to ensure proper gas-liquid-solid mixing [4] [3].
Hydrogenation Process: Heat the reaction mixture to 80-120°C while maintaining hydrogen pressure. Monitor hydrogen uptake using a calibrated pressure-flow system or gas burette. Continue reaction until hydrogen consumption ceases (typically 2-4 hours for complete saturation). Maintain efficient cooling capacity as the reaction is exothermic (ΔH ≈ -28 kcal/mol per double bond) [3].
Workup and Isolation: After completion, cool the reaction mixture to room temperature and carefully release residual hydrogen pressure. Filter the catalyst through a celite pad, washing with fresh solvent (2 × 10 mL ethanol). Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to obtain crude saturated nitrile as a pale yellow to white waxy solid. Further purification can be achieved by recrystallization from acetone or hexane at 0-5°C to yield pure stearonitrile (typically 85-92% yield) [4].
For applications requiring high-purity saturated primary amines rather than nitriles, the following two-step protocol through an amide intermediate provides superior selectivity and reduced side products:
Step 1 - Acid Chloride Formation: Charge a dried 1L reactor with 20.0 kg oleic acid (≥99% purity) and 160L dichloromethane (DCM). Begin stirring and heat to reflux (39-41°C). Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise over 1 hour. Maintain reflux for 2.75-3.25 hours until evolution of HCl and SO₂ gases ceases. Cool the resulting yellow acid chloride solution to 15-25°C for immediate use in the next step [4].
Step 2 - Amidation and Reduction: Prepare an anhydrous ammonia solution by bubbling ammonia gas through 160L DCM at 0-5°C until saturated. Slowly add the acid chloride solution to the ammonia solution via dosage pipe at 0-10°C to minimize ammonium chloride emissions. Stir for 1.75-2.25 hours at 0-10°C until complete by HPLC analysis (<0.5% acid chloride remaining). Quench the reaction by adding 400L of 5M hydrochloric acid solution, dissolving precipitated ammonium chloride. Separate the DCM layer and wash sequentially with 1M sodium carbonate solution (2 × 80L) and water (3 × 100L). Distill the DCM solution to minimal volume at atmospheric pressure and transfer to a reduction reactor [4].
Step 3 - Reduction to Amine: Add 2.5 equivalents of 1M lithium aluminium hydride (LiAlH₄) in THF to the amide solution. Stir at 50-60°C for 1-3 hours until complete reduction confirmed by TLC. Cool the reaction mixture to 0-5°C and carefully quench by slow addition of 32% aqueous sodium hydroxide solution. Extract the product with t-butyl methyl ether (TBME), wash with brine, and concentrate under reduced pressure. Precipitate the final amine from acetonitrile by TBME addition to yield high-purity oleylamine (95-97% yield, ≥99.5% purity by GC) [4].
Table 1: Comparative analysis of catalytic systems for this compound hydrogenation
| Parameter | Raney Nickel System | Palladium/Carbon System | Rhodium Complex System |
|---|---|---|---|
| Catalyst Loading | 2-5 wt% | 0.5-2 wt% | 0.1-0.5 wt% |
| Temperature Range | 80-120°C | 50-80°C | 60°C |
| H₂ Pressure | 3-10 bar | 1-5 bar | 34 bar (500 psig) |
| Reaction Time | 2-4 hours | 1-3 hours | 3-5 hours |
| Conversion | >95% | >98% | >95% |
| Selectivity to Saturated Nitrile | 85-92% | 90-95% | >99% |
| Byproduct Formation | 5-10% (amines) | 3-7% (amines) | <1% (no secondary amines) |
The data presented in Table 1 illustrates that rhodium-based catalytic systems offer superior selectivity for nitrile group preservation while achieving complete alkene hydrogenation. This system, though more expensive, provides exceptional control with minimal secondary amine formation, making it particularly valuable for pharmaceutical applications where purity is critical. The Raney nickel system represents the most economical option for industrial-scale operations where slight compromises in selectivity can be tolerated. The palladium/carbon system offers an effective balance between cost and performance, with moderate conditions and good selectivity profiles [5] [3].
Table 2: Material properties of this compound hydrogenation products and related compounds
| Property | This compound | Stearonitrile (Hydrogenated) | Hydrogenated Nitrile Rubber (HNBR) |
|---|---|---|---|
| Physical State at RT | Pale yellow liquid | White waxy solid | Solid elastomer |
| Melting Point | -10 to -5°C | 40-45°C | -40 to -30°C (glass transition) |
| Boiling Point | 180-185°C (1 mmHg) | 210-215°C (1 mmHg) | Decomposes above 300°C |
| Density | 0.86 g/cm³ | 0.84 g/cm³ | 1.00-1.20 g/cm³ |
| Viscosity | 25-30 cP (25°C) | N/A (solid) | Mooney viscosity: 50-120 ML(1+4)100°C |
| Solubility | Ethanol, ethers, hydrocarbons | Warm ethanol, hydrocarbons | Polar solvents, certain oils |
| Typical ACN Content | N/A | N/A | 30-50% |
| Hardness | N/A | N/A | 30-95 Shore A |
| Tensile Strength | N/A | N/A | 1,500-3,500 PSI |
The property comparison in Table 2 demonstrates the significant physicochemical modifications achieved through hydrogenation. The transition from liquid this compound to solid stearonitrile reflects increased molecular symmetry and intermolecular forces in the saturated product. For reference, the properties of hydrogenated nitrile rubber (HNBR) are included to illustrate how similar chemical transformations applied to polymers yield materials with exceptional mechanical properties and chemical resistance [1] [2]. These property changes fundamentally alter application suitability, with stearonitrile serving as a chemical intermediate while HNBR functions as a high-performance engineering material.
Diagram 1: Experimental workflow for catalytic hydrogenation of this compound to saturated nitrile
The workflow in Diagram 1 illustrates the three-phase operational sequence for this compound hydrogenation. The catalyst preparation phase emphasizes the importance of proper catalyst activation, which directly impacts reaction rate and selectivity. The reaction phase highlights critical safety operations including system purging to prevent explosive gas mixtures. The product isolation phase demonstrates the straightforward workup procedure, though specific purification methods may vary based on desired product specifications. This standardized protocol can be adapted across scales from laboratory (gram) to industrial (kilogram) production [4] [3].
Diagram 2: Chemical pathways from oleic acid to saturated amine products
Diagram 2 illustrates the parallel synthetic routes available for saturated amine production. The upper pathway depicts the four-step sequence through amide intermediate, which provides excellent control over product purity and minimal isomerization. The lower pathway shows the more direct nitrile hydrogenation route, which offers fewer steps but potentially lower selectivity. The critical hydrogenation step can be applied at different stages depending on the desired intermediate or final product. This flexibility in synthetic planning allows chemists to select routes based on available starting materials, equipment constraints, and purity requirements for the intended application [4] [6].
The hydrogenation products of this compound find diverse applications across multiple industries, leveraging their modified chemical and physical properties. Saturated nitriles (particularly stearonitrile) serve as crucial intermediates in the synthesis of primary amines through additional reduction steps. These amines, such as stearylamine, find extensive application as corrosion inhibitors, detergents, fabric softeners, antistatic agents, germicides, insecticides, emulsifiers, dispersants, anticaking agents, and lubricants [4]. The surface-active properties of these molecules make them particularly valuable in formulations where controlled interfacial behavior is required.
In the polymer industry, the hydrogenation principle applied to this compound finds parallel application in the production of hydrogenated nitrile rubber (HNBR), where acrylonitrile-butadiene rubber undergoes selective hydrogenation of olefinic groups while preserving nitrile functionality. The resulting materials exhibit superior thermal stability, excellent abrasion resistance, and maintained resistance to oils, fuels, ozone, and oxidation [1] [2] [5]. These properties make HNBR indispensable in automotive seals (particularly engine, fuel system, and transmission seals), oil field applications (wellhead seals, packers), and aerospace components (engine and landing gear seals).
The chemical resistance profile of saturated nitrile compounds makes them particularly valuable in aggressive environments. HNBR, for instance, maintains excellent resistance to motor oils, sour gas, amine/oil mixtures, oxidized fuels, and lubricating oils while also resisting mineral oil-based hydraulic fluids, animal and vegetable fats, diesel fuel, ozone, sour gas, and dilute acids and bases [1]. This broad compatibility profile enables deployment in challenging applications where alternative elastomers would rapidly degrade. The temperature resistance of these materials (typically -40°C to +150°C, with special grades extending to -55°C to +165°C) further expands their utility in extreme service conditions [1].
Recent advances in catalytic systems for nitrile hydrogenation have focused on improving selectivity and reducing environmental impact. The development of rhodium-based catalysts that enable tandem hydrogenation of both nitrile and olefinic groups in macromolecular polymers represents a significant technological advancement [5]. These systems can reduce nitrile content from 40% to less than 10% within 5 hours at 60°C and 34 bar hydrogen pressure while simultaneously hydrogenating olefinic groups from 100% to below 5% without forming secondary amines [5]. Such selective catalytic systems open new possibilities for polymer modification and specialty chemical synthesis with reduced side products and simplified purification requirements.
Fatty nitriles represent a highly versatile class of organic compounds characterized by the presence of one or more cyano groups (-C≡N) attached to long aliphatic chains derived from renewable resources. These compounds serve as crucial intermediates in the synthesis of various polymers and specialty chemicals, offering a sustainable alternative to petroleum-based precursors. The chemical significance of fatty nitriles stems from the reactivity of the nitrile group, which can be transformed into various functional groups including carboxylic acids, amides, and amines through straightforward chemical or enzymatic processes. This transformative capability enables fatty nitriles to function as key building blocks in the production of polyamides, polyesters, and other high-value materials with tailored properties [1] [2].
The growing emphasis on green chemistry principles and sustainable manufacturing has further amplified the importance of fatty nitriles in polymer science. Derived primarily from natural fatty acids found in vegetable oils and other biological sources, these compounds align perfectly with the increasing demand for renewable feedstocks in industrial processes. Recent advances in catalytic methods, including innovative vapor-phase thermocatalysis and cross-metathesis reactions, have significantly improved the efficiency of fatty nitrile production, enhancing their viability as polymer precursors [3] [4]. Moreover, the incorporation of fatty nitriles into polymer matrices can impart desirable characteristics such as improved dyeability, enhanced rheological properties, and tailored surface characteristics, making them particularly valuable for specialized applications in textiles, biomedicine, and materials engineering [2] [5].
Fatty nitriles serve as versatile precursors in numerous polymerization applications, contributing unique properties to the resulting materials. The table below summarizes the primary applications, specific fatty nitriles utilized, resulting polymers, and key performance characteristics:
Table 1: Key Polymerization Applications of Fatty Nitrile Precursors
| Application Area | Specific Fatty Nitriles Used | Resulting Polymer/Material | Key Properties/Performance |
|---|---|---|---|
| Polyamide Synthesis | Dinitriles from dimerized fatty acids (C30-44), Trinitriles (C45-66) [2] | Long-chain polyamides (Nylon-type) | High tensile strength, crystallinity, and thermal stability [6] |
| Polymer Modification | Polymeric fatty nitriles (C20-75, 2-4 nitrile groups) [2] | Dyeable polypropylene, polyester fibers | Improved dye affinity (1-5% nitrile), <100°C dyeing temperature, antistatic properties [2] |
| Surfactant Production | C16-C22 fatty nitriles [3] | Fatty amines (via hydrogenation) | Biocompatible surfactants for pharmaceuticals, detergents, and agrochemicals [3] [1] |
| Functional Materials | Fatty acid-containing methacrylates [5] | Side-chain crystalline polymers | Tunable crystallinity (C12+ chains), controlled molecular weights (PDI 1.1-1.3) via RAFT [5] |
The quantitative data reveals several important trends in fatty nitrile applications. The carbon chain length and number of nitrile groups significantly influence the properties of the resulting polymers. For instance, in polyamide synthesis, a balance of approximately one nitrile group per 22 carbon atoms is particularly preferred, with dinitriles containing 30-44 carbon atoms and trinitriles containing 45-66 carbon atoms demonstrating optimal performance [2]. In polymer modification, the incorporation of relatively small amounts (0.5-5 parts per hundred resin) of higher polynitriles can dramatically improve dyeability while maintaining the base polymer's mechanical properties [2]. Furthermore, controlled polymerization techniques like RAFT enable the synthesis of well-defined polymers with narrow molecular weight distributions (PDI typically 1.1-1.3), allowing precise manipulation of material properties through side-chain crystallinity imparted by the fatty acid derivatives [5].
Protocol 1: One-Step Vapor-Phase Thermocatalytic Production of Fatty Nitriles
This protocol describes a streamlined method for producing fatty nitriles directly from triglycerides, offering advantages over conventional multi-step processes [3].
Protocol 2: Cross-Metathesis Synthesis of Linear Nitrile-Acid Derivatives
This protocol describes the synthesis of bifunctional nitrile-acid compounds from fatty acids or esters using ruthenium-catalyzed cross-metathesis [4].
Protocol 3: Nitrilase-Mediated Biocatalytic Hydrolysis for Polymer Precursors
This protocol describes the enzymatic hydrolysis of nitriles to carboxylic acids using nitrilases, offering an environmentally friendly alternative to chemical hydrolysis [1].
Protocol 4: RAFT Polymerization of Fatty Acid-Containing Monomers
This protocol describes the controlled radical polymerization of fatty acid-derived methacrylates using reversible addition-fragmentation chain transfer (RAFT) polymerization [5].
The following diagram illustrates the principal chemical pathways through which fatty nitriles are transformed into various polymer precursors and final polymeric materials:
This workflow demonstrates how fatty nitriles serve as a central hub for producing diverse polymer precursors through different chemical transformations, ultimately leading to various polymeric materials with tailored properties.
The following diagram outlines the experimental setup and procedural workflow for the one-step vapor-phase production of fatty nitriles from triglycerides:
This experimental workflow highlights the continuous process for fatty nitrile production, emphasizing the direct conversion of triglycerides in a vapor-phase system with solid acid catalysts, which provides higher efficiency compared to conventional multi-step processes.
Protocol 5: Long-Chain Polyamide Synthesis via Fatty Nitrile Hydrolysis and Polycondensation
This protocol describes the synthesis of long-chain polyamides from dimeric and trimeric fatty nitriles through hydrolysis to diacids followed by polycondensation with diamines.
Protocol 6: Incorporation of Polymeric Fatty Nitriles for Improved Polypropylene Dyeability
This protocol describes the method for incorporating polymeric fatty nitriles into polypropylene to enhance its dyeability with various dyestuffs.
Protocol 7: Nitrilase-Mediated Production of Carboxylic Acids for Polymer Applications
This protocol describes the use of nitrilases for the specific hydrolysis of nitrile groups to produce carboxylic acids as polymer precursors.
Comprehensive characterization of fatty nitriles and their polymer products is essential for quality control and property optimization. The following analytical techniques are recommended:
Fatty nitriles represent a versatile platform of renewable precursors for polymer synthesis, offering pathways to diverse materials with tailored properties. Their application in producing polyamides, modifying synthetic polymers, and creating specialized functional materials demonstrates their significant potential in sustainable polymer science. The development of efficient production methods, including vapor-phase thermocatalysis and cross-metathesis reactions, has enhanced the accessibility of these valuable compounds. Furthermore, the integration of biocatalytic processes using nitrilases provides environmentally friendly routes to carboxylic acid precursors.
Future research directions will likely focus on expanding the scope of fatty nitrile applications through advanced polymerization techniques and designing novel architectures such as block copolymers and graft polymers. The exploration of chain-growth condensation polymerization methods for producing well-defined condensation polymers with narrow molecular weight distributions represents a promising frontier. Additionally, increased integration of biocatalytic and chemical processes will further enhance the sustainability profile of fatty nitrile-derived polymers. As renewable resources continue to gain importance in materials science, fatty nitriles are poised to play an increasingly significant role in the development of next-generation polymeric materials with advanced functionalities.
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the exchange of alkylidene fragments between alkenes, catalyzed by metal complexes [1]. Its application to nitrile-containing alkenes (oleonitriles) is a specialized area that leverages the versatile reactivity of metathesis in the presence of a polar functional group. The nitrile group is relatively inert to many metathesis catalysts, allowing for the strategic synthesis of shorter-chain, functionalized compounds that are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.
The table below outlines the primary metathesis reactions relevant to oleonitrile chemistry.
| Reaction Type | Description | Primary Application with Oleonitriles |
|---|---|---|
| Cross Metathesis (CM) | Reaction between two different alkenes [1]. | Ethenolysis: Reaction of an this compound with ethylene to cleave a longer-chain molecule into shorter, nitrile-terminated compounds. |
| Ring-Closing Metathesis (RCM) | Formation of cyclic structures from dienes [1]. | Synthesis of nitrogen-containing heterocycles from diene substrates containing a nitrile group. |
| Acyclic Diene Metathesis (ADMET) | Step-growth polymerization of dienes, releasing ethylene [1]. | Production of functionalized polymers with nitrile groups in the backbone. |
Successful metathesis of functionalized alkenes like oleonitriles requires careful selection of catalysts and reaction conditions. The table below summarizes the common homogeneous catalyst systems.
| Catalyst Type | Examples | Compatibility Notes for Nitrile-containing Substrates |
|---|---|---|
| Grubbs Catalysts | Grubbs 1st & 2nd Generation, Grubbs-Hoveyda catalysts [1]. | Generally tolerant of nitrile groups. The Grubbs 2nd Generation and Hoveyda-Grubbs catalysts offer higher functional group tolerance and are typically the first choice. |
| Schrock Catalysts | Molybdenum- and Tungsten-based complexes [1]. | High activity but can be sensitive to air, moisture, and some polar functional groups. May require rigorous purification of substrates and solvents. |
This protocol provides a starting point for conducting a cross-metathesis reaction, such as the ethenolysis of a long-chain this compound.
The following workflow diagram, created using Graphviz, outlines the key stages of a metathesis experiment from setup to analysis.
Metathesis Experiment Workflow
| Parameter to Record | Example Quantitative Data / Units | Purpose |
|---|---|---|
| Substrate Purity | ≥ 98% (by NMR/GC) | Ensures reproducibility and prevents catalyst poisoning. |
| Catalyst Loading | 0.5, 1.0, 2.0, 5.0 mol% | Determines optimal efficiency and cost. |
| Ethylene Pressure | 1, 5, 10, 15 bar | Optimizes ethenolysis equilibrium and rate. |
| Reaction Temperature | 25°C, 40°C, 60°C | Balances reaction rate and catalyst stability. |
| Reaction Time | 1, 2, 4, 8, 24 hours | Determines time to full conversion. |
| Conversion | 0 - 100% (by GC-MS/NMR) | Measures reaction progress. |
| Isolated Yield | 0 - 100% (mass of pure product) | Measures practical efficiency. |
The table below summarizes two related types of amidation reactions identified in the literature that share common themes with your topic of interest.
| Reaction Type | Catalyst & Conditions | Key Findings/Application | Reference |
|---|---|---|---|
| Amidation of Alcohols with Nitriles | Molecular iodine (I₂); Solvent-free conditions [1]. | Presents a greener alternative to classic Ritter reaction conditions; avoids strong acids and heavy-metal catalysts [1]. | |
| Reaction of Olefins with Nitriles | Molecular iodine (I₂), water; Solvent-free conditions; 90°C, 18 hours [2]. | Optimized conditions gave an 87% yield; noted that complex reactions can occur with certain terpenic olefins [2]. |
A significant challenge in amidation reactions is their reversible nature, which can limit conversion due to equilibrium. A key process intensification strategy is the in-situ removal of a co-product to shift the equilibrium forward [3]. For instance, in the amidation of diethanolamine with fatty acid methyl ester, vacuum or inert gas stripping was successfully used to remove the volatile methanol byproduct, leading to a significant improvement in final conversion [3]. This principle could be highly relevant for designing an oleonitrile amidation protocol.
When working with this compound, careful attention to safety is required. Here are key points from its safety data sheet [4]:
The following diagram outlines a generalized, high-level workflow for developing and optimizing an amidation reaction based on the principles found in the literature. You can use this as a logical framework for designing your own protocol for this compound.
Given the lack of a direct protocol, here are some steps you can take to build a complete experimental procedure:
Analytical method development and validation are critical processes in pharmaceutical analysis to ensure that analytical procedures are suitable for their intended use and provide reliable, accurate, and reproducible results. For Oleonitrile, a compound of pharmaceutical interest, developing a robust High-Performance Liquid Chromatography (HPLC) method with UV detection requires systematic approaches to address various analytical parameters. Method validation demonstrates that the analytical technique achieves its goals by providing sufficiently accurate, specific, sensitive and precise results in accordance with regulatory requirements, confirming the validity of generated results with objective evidence [1].
The process begins with understanding the physicochemical properties of the analyte and defining the purpose and scope of the method. According to current regulatory guidelines, including the ICH Q2(R1) and the revised draft of ICH Q2(R2), analytical method validation must cover specific performance characteristics based on the method's application [1]. For HPLC-UV methods intended for quantitation of active pharmaceutical ingredients, this typically involves validation of specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness [1] [2]. This document provides detailed application notes and experimental protocols for developing and validating an HPLC-UV method specifically for this compound analysis.
HPLC method development for this compound begins with method scouting, which involves screening various column and mobile phase conditions to identify promising starting points [3] [4]. This phase requires significant manual work for column and mobile phase switching. For inexperienced chromatographers, casting a wider net by testing more column types and mobile phase compositions is necessary to avoid methods that fail to meet targets, particularly concerning throughput [3].
Column Selection: Begin with the most common columns and stationary phases, with C18 bonded phases as the primary choice for reverse-phase HPLC [5]. Short columns (10-15 cm) with packing particle size of 3 or 5 μm are recommended for most samples to reduce method development time and provide shorter retention and equilibration times [5].
Mobile Phase Optimization: Thoroughly investigate binary mobile phases before considering ternary mixtures [5]. For reverse-phase HPLC with aqueous mobile phases, the organic modifier (typically acetonitrile or methanol) is the strong solvent. The initial goal is to find the correct concentration of the strong solvent to ensure no analyte has a capacity factor (k) of less than 0.5 or greater than 10-15 [5].
Detection Parameters: For UV detection, select λmax for the greatest sensitivity, ensuring it detects all sample components that contain chromophores. Avoid wavelengths below 200 nm where detector noise increases [5].
A simple and systematic approach to HPLC method development involves multiple steps from sample preparation to final method validation [5]. The process is influenced by the nature of the analytes and typically follows these steps:
Selection of HPLC Method and Initial System: Consult literature to determine if similar separations have been performed [5]. For polar analytes like this compound, reverse-phase HPLC would offer adequate retention and resolution [5].
Selection of Initial Conditions: Determine optimum conditions to adequately retain all analytes using either isocratic or gradient elution [5]. For complex samples, gradient elution provides better resolution [5].
Selectivity Optimization: Achieve adequate selectivity (peak spacing) by optimizing mobile phase and stationary phase compositions [5]. For selectivity optimization in gradient HPLC, use a binary system based on either acetonitrile/water or methanol/water [5].
System Parameter Optimization: Fine-tune parameters including column dimensions, column-packing particle size, and flow rate to balance resolution and analysis time after satisfactory selectivity has been achieved [5].
Table 1: HPLC Method Development Optimization Parameters
| Parameter Category | Specific Parameters | Optimization Approach |
|---|---|---|
| Stationary Phase | Column chemistry, particle size (3-5 μm), dimensions (10-15 cm) | Screen 2-4 different column chemistries; prefer C18 for reverse-phase [5] [3] |
| Mobile Phase | Composition (acetonitrile/water or methanol/water), pH, buffer concentration | Test binary mixtures first; adjust pH for ionizable compounds; use buffers for pH control [5] |
| Elution Mode | Isocratic vs. gradient | Use gradient for complex mixtures or wide polarity range; isocratic for simpler samples [5] |
| Detection | Wavelength, bandwidth | Use λmax for sensitivity; avoid <200 nm [5] |
| Operational Parameters | Flow rate (1-1.5 mL/min), temperature, injection volume | Optimize for resolution, peak shape, and analysis time [5] |
Sample preparation is central to successful HPLC analyses and must be carefully considered for this compound method development [4]. The sample matrix, defined as anything in the sample except the analytes of interest, can significantly impact the analysis through matrix effects [4]. These effects may manifest as co-elution of interfering compounds, pH-related retention changes, or detection interference [4].
Mitigation Strategies: Dilute the sample in proper injection solvent if analyte sensitivity is adequate, perform extraction before analysis, use 2D-LC, switch to more selective detection methods, or employ standard addition techniques [4].
Preparation Techniques: Based on the nature of this compound and its sample matrix, appropriate preparation methods may include dilution, filtration, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components and concentrate the analyte if necessary [4].
Purpose: To identify the most promising column and mobile phase combination for this compound separation.
Materials and Equipment:
Procedure:
Evaluation: Select the column and mobile phase combination that provides adequate retention (k > 2), good peak symmetry (asymmetry factor 0.8-1.5), and sufficient resolution from any potential impurities.
Purpose: To achieve optimal separation of this compound from potential related substances and degradation products.
Materials and Equipment:
Procedure:
Evaluation: The optimized method should provide baseline resolution (Rs ≥ 1.5) between this compound and all potential impurities.
Purpose: To demonstrate method specificity by showing separation of this compound from its degradation products.
Materials and Equipment:
Procedure:
Evaluation: The method should effectively separate this compound from all degradation products, with peak purity tests confirming the homogeneity of the this compound peak.
Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose and to generate reliable and consistent results in accordance with method requirements [1]. The validation of the this compound HPLC-UV method should be performed according to ICH guidelines and include the following parameters [1] [2]:
Purpose: To demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound in the sample within a given range.
Materials and Equipment:
Procedure:
Acceptance Criteria:
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Accuracy | Spike and recovery at 3 levels (50%, 100%, 150%) in triplicate | Mean recovery 98-102% [2] |
| Precision (Repeatability) | 6 injections at 100% test concentration | %RSD ≤ 1.0% [2] |
| Intermediate Precision | Different analyst, instrument, day using same method | %RSD ≤ 2.0% [1] |
| Specificity | Chromatogram of blank, placebo, standard, sample | No interference at retention time of this compound [2] |
| Linearity | Minimum 5 concentrations (50-150% of target) | Correlation coefficient ≥ 0.999 [2] |
| Range | Established from linearity data | From lowest to highest linear level with acceptable precision, accuracy, linearity [2] |
| Robustness | Deliberate variations in method parameters | Method remains unaffected by small variations [3] |
| Solution Stability | Analysis of standard and sample solutions over time (e.g., 24, 48 hrs) | % Difference from initial ≤ 2.0% [2] |
| LOD | Signal-to-noise ratio (3:1) or based on standard deviation of response | Typically 0.5-1.0% of target concentration [6] |
| LOQ | Signal-to-noise ratio (10:1) or based on standard deviation of response | Typically 1.0-3.0% of target concentration [6] |
Purpose: To demonstrate the closeness of the test results obtained by the method to the true value.
Materials and Equipment:
Procedure:
Acceptance Criteria: Mean recovery should be within 98-102% at each level, with %RSD not more than 2.0%.
Purpose: To demonstrate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Materials and Equipment:
Procedure:
Acceptance Criteria:
Purpose: To measure the capacity of the method to remain unaffected by small but deliberate variations in method parameters.
Materials and Equipment:
Procedure:
Acceptance Criteria: The method should meet all system suitability requirements despite small variations in parameters.
Purpose: To determine the lowest concentration of this compound that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Materials and Equipment:
Procedure:
Acceptance Criteria:
A dedicated method for purifying fatty acid nitriles like this compound involves treatment with maleic anhydride to remove color and odor-causing impurities [1].
| Aspect | Specification |
|---|---|
| Technique | Maleic Anhydride Treatment [1] |
| Applicability | Fatty acid nitriles (C6-C26+, including stearic & oleic acid nitriles) [1] |
| Key Reagent | Maleic Anhydride (typically 1-2% by weight) [1] |
| Operating Temperature | 100°C to 200°C (below the nitrile's boiling point); exemplified at 175°C [1] |
| Reaction Time | Short period (e.g., 10 minutes at 175°C) [1] |
| Impurity Removal | Reaction products formed between maleic anhydride and color/odor bodies [1] |
| Post-Treatment Steps | 1. Cool the mixture. 2. Wash with water to remove water-soluble reaction products. 3. Optional distillation for further purification [1] |
The workflow for this specific method can be visualized as follows:
After purification, confirming the purity of this compound is critical. The following table summarizes common analytical techniques used in pharmaceutical and chemical development, which are applicable for this purpose [2] [3].
| Technique | Acronym | Primary Application in Purity Analysis |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of components in a mixture; workhorse for impurity profiling [3]. |
| Gas Chromatography | GC | Suitable for volatile and semi-volatile compounds; ideal for residual solvent analysis [4]. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines separation power of LC with identification capability of Mass Spec for unknown impurities [2]. |
| Size-Exclusion Chromatography | SEC | Separates molecules based on size; useful for detecting aggregates or oligomers [2]. |
| Ion Exchange Chromatography | IEX | Separates ions and polar molecules based on charge [5]. |
Here are answers to common questions and issues based on the technical data and general principles.
Q1: Why is my purified this compound still discolored or malodorous after the maleic anhydride treatment?
Q2: How can I identify and quantify unknown impurities in my this compound sample? For unknown impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) is the most powerful technique. It separates the components (like HPLC) and then provides structural information based on their mass, helping to identify the chemical nature of the impurities [2].
Q3: What are the key parameters to validate an analytical method for impurity testing? According to ICH guidelines, a validated impurity method should demonstrate the following parameters [6]:
The search results are focused on acrylonitrile, a compound with the formula CH₂CHCN. While its name is similar to "this compound," they are distinct chemicals. Acrylonitrile is a volatile, water-soluble molecule used to make plastics and fibers, and it is highly toxic and flammable [1] [2].
"this compound" typically refers to a fatty nitrile derived from oleic acid, which is a much larger, less volatile molecule. Despite this difference, some safety principles for handling nitrile compounds may be similar.
Since direct data on this compound is unavailable, here is a general framework and an example you can adapt once you have specific data.
1. Suggested FAQ Structure You can structure FAQs around common problem areas. Here is a template:
2. Creating a Data Summary Table When you have quantitative data, you can summarize it in a clear table for easy comparison. Here is an example structure:
| Stressor | Tested Concentration | Degradation Rate | Major Degradation Product | Reference Method |
|---|---|---|---|---|
| e.g., High Temperature | e.g., 40°C, 60°C | e.g., < 2% over 30 days | e.g., Oleic Acid | e.g., HPLC-MS |
| e.g., Strong Oxidizer | e.g., 1mM H₂O₂ | e.g., >90% in 24h | e.g., Epoxides | e.g., GC-FID |
| e.g., Acidic pH | e.g., pH 3.0 | e.g., 15% over 7 days | TBD | e.g., NMR |
3. Example: Experimental Protocol for Stability Testing The following workflow outlines a general methodology for assessing chemical stability, inspired by standard practices. You would need to adapt the specific conditions (temperature, time, analysis method) for this compound.
First, it's helpful to distinguish between different yield metrics that are critical for assessing reaction efficiency [1]:
(Actual Yield / Theoretical Yield) × 100% [1] [2].(Molecular Weight of Desired Product / Sum of Molecular Weights of All Products) × 100% [1].Reactions rarely achieve a 100% yield due to factors such as incomplete reactions, side reactions, and physical losses during transfer or purification [1] [2].
The following diagram illustrates a structured, iterative workflow for improving your reaction yield.
This workflow is the core of experimental optimization. The most critical phase is "Analyze Reaction Parameters," where you systematically investigate key variables [3] [4]. The table below outlines the primary parameters to target.
| Parameter | Optimization Goal | Common Experimental Approach |
|---|---|---|
| Catalyst | Enhance reaction rate and pathway selectivity [3]. | Screen different catalyst types and loadings [3] [4]. |
| Solvent | Influence reaction rate, mechanism, and stability of intermediates [3]. | Screen solvents of different polarities and properties [3]. |
| Temperature | Provide sufficient energy to overcome the activation barrier [5]. | Perform the reaction across a gradient of temperatures [4]. |
| Reaction Time | Allow the reaction to reach completion without allowing degradation. | Monitor yield over time (kinetic profiling). |
| Stoichiometry | Ensure the correct molar ratios of reactants, identifying the limiting reagent [2]. | Vary the molar equivalents of reactants around the stoichiometric ratio. |
When yields are lower than expected, use this table to diagnose and address common problems.
| Observation | Possible Cause | Recommended Action |
|---|---|---|
| Low Conversion | Suboptimal reaction conditions (T, time, catalyst) [3] [6]. | Systematically optimize parameters per the workflow and table above. |
| Multiple/Unwanted Products | Lack of reaction selectivity; side reactions occurring [3]. | Modify temperature, solvent, or catalyst to favor the desired pathway [3]. |
| Product Loss During Work-up | Product is soluble in aqueous phase or is volatile. | Adjust extraction pH; use a different extraction solvent; reduce evaporation force. |
| Difficulty Isitating Product | Reaction mixture is too complex or product is unstable. | Optimize purification methods (e.g., column chromatography, recrystallization). |
| High Impurity in Final Product | Incomplete purification or degradation during isolation. | Re-purify the product; ensure starting materials are of high purity [4]. |
For particularly challenging reactions, advanced computational methods can dramatically accelerate optimization. Machine Learning (ML) and High-Throughput Experimentation (HTE) are now powerful tools.
To maximize your success in optimizing oleonitrile yield, keep these principles in mind:
The table below summarizes the primary mechanisms and control factors for double bond migration identified from the search results, which are crucial for understanding potential experimental issues.
| Mechanism/Route | Key Feature | How it Influences Control | Example/Citation |
|---|---|---|---|
| Allylic Route [1] | H atom is detached first, forming a strongly bound allylic intermediate on the catalyst surface. | This intermediate can have high activation energy and potentially deactivate catalyst active sites [1]. | Isomerization of 2-vinylnorbornane on Pd [1]. |
| Ethylidene Route [1] | H atom is attached to a terminal carbon first, forming an ethylidene intermediate. | May offer a different energy pathway and avoid the formation of the strongly adsorbed allylic intermediate [1]. | Isomerization of 2-vinylnorbornane on Pd [1]. |
| Solvent-Driven Isomerization [2] | The solvent itself (e.g., DMSO) actively participates in and drives the isomerization mechanism. | Solvent choice can drastically shift equilibrium toward a specific isomer and suppress undesired side reactions (e.g., lactonization) [2]. | Isomerization of muconates in DMSO [2]. |
| Stabilization via Intramolecular H-Bond [3] | An intramolecular hydrogen bond stabilizes the less favored (Z)-isomer of an acylhydrazone. | This stabilization makes the (Z)-isomer stable enough to be observed and allows for controllable, reversible isomerization [3]. | Acylhydrazones E/Z isomerization [3]. |
To systematically diagnose and resolve issues in your isomerization experiments, you can follow the optimization workflow below. This diagram outlines the key parameters to investigate and the logical relationships between them.
Check Catalyst System: If you observe low conversion or rapid catalyst deactivation, the issue may lie with the catalyst. The search results suggest that on palladium surfaces, allylic intermediates can strongly bind to and deactivate active sites [1].
Optimize Solvent: If you have issues with low selectivity or unwanted side reactions, the solvent is a critical lever.
Adjust Reaction Conditions: For moderate performance that needs fine-tuning, systematically adjust standard parameters.
Employ Isomer Stabilization: If your goal is to isolate a less stable isomer (e.g., the Z-form) and you face issues with instability, consider engineering stability into the molecule.
Based on the research, here are direct answers to potential questions your users might have:
The search results provide strong foundational science but lack specific protocols for oleonitrile. To further develop your troubleshooting guides, I suggest:
Solubility problems often arise from solvent mismatch, contamination, or suboptimal experimental conditions. The table below summarizes common issues and their solutions, drawing from general nitrile and acetonitrile handling.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Phase separation/Layering | High concentration of hydrophilic solutes; solvent mismatch [1] | Adjust solvent ratio; use co-solvents; employ at-column dilution for HILIC [1] |
| Poor chromatographic retention (HILIC) | Sample solvent stronger than mobile phase [1] | Match sample and mobile phase solvents; use at-column dilution [1] |
| System contamination & wear | Low-quality solvents with sub-micron particles [2] | Use high-purity, LC-MS grade solvents with <0.2 µm filtration [2] |
| Sticky HPLC check valves | Storage of pump under pure ACN [2] | Flush system with Isopropanol (IPA) before long-term shutdown [2] |
| High backpressure & seal deterioration | Use of Ammonium hydroxide (NH₄OH)/ACN mobile phase [2] | Premix ~5% water into ACN phase; consider graphitized PTFE seals [2] |
Here are detailed methodologies for key procedures referenced in the troubleshooting guide.
1. Protocol for Regular HPLC System Sanitization [2]
2. Protocol for At-Column Dilution in HILIC [1]
For pre-experimental planning, machine learning models can predict solubility, saving time and resources.
To visualize the core troubleshooting and experimental processes, I have created the following diagrams using Graphviz DOT language.
This diagram illustrates the setup for the at-column dilution technique, which is crucial for handling samples with poor solubility in high-ACN mobile phases [1].
The table below outlines the basic identifiers and physical properties for Acrylonitrile [1] [2].
| Property | Details |
|---|---|
| Synonyms | Acrylonitrile monomer, AN, Cyanoethylene, Propenenitrile, 2-Propenenitrile, VCN, Vinyl cyanide [1] [2] |
| CAS No. | 107-13-1 [1] [2] |
| Molecular Formula | C₃H₃N / CH₂=CHCN [1] [2] |
| Molecular Weight | 53.1 g/mol [1] [2] |
| Physical Description | Colorless to pale-yellow liquid with an unpleasant, pungent odor of garlic or onions [1] [2] [3] |
| Boiling Point | 171°F (77°C) [1] [2] |
| Specific Gravity | 0.81 [1] [2] |
| Vapor Pressure | 83 mmHg [1] [2] |
| Solubility in Water | 7% (70 g/L) [1] [3] |
| Odor Threshold | Note: Odor can only be detected above the Permissible Exposure Level (PEL) [1] |
Acrylonitrile presents multiple significant health and physical hazards.
| Hazard Type | Classification |
|---|---|
| Health Rating | High (NFPA 4 - Material that on very short exposure could cause death or major residual injury [2] |
| Flammability Rating | High (NFPA 3) - Liquids and solids that can be ignited under almost all ambient temperature conditions [2] |
| Reactivity Rating | Moderate (NFPA 2) - Readily capable of violent, non-explosive change at elevated T/P [2] |
| OSHA Skin Notation | Skin - This notation indicates the potential for systemic toxicity via dermal absorption and skin contact [1] [2] |
| Carcinogenicity | Potential Occupational Carcinogen - Classified by NIOSH, OSHA, and IARC (IARC upgraded it to "carcinogenic to humans" in 2024) [1] [2] [3] |
Major Health Effects:
Strict engineering controls and personal protective equipment (PPE) are mandatory.
Exposure Limits:
| Organization | Exposure Limit Type | Value | Notation |
|---|---|---|---|
| NIOSH REL | TWA (Time-Weighted Average) | 1 ppm | Ca, Skin |
| Ceiling (15-minute) | 10 ppm | Ca, Skin | |
| OSHA PEL | TWA | 2 ppm | Skin |
| Action Level | 1 ppm | Skin | |
| Ceiling (15-minute) | 10 ppm | Skin | |
| IDLH | Immediate Danger | Ca [60 ppm] | (NIOSH) [1] |
Personal Protective Equipment (PPE):
Safe Handling:
Storage Requirements:
| Route of Exposure | Immediate Procedure |
|---|---|
| Inhalation | Move person to fresh air. Provide respiratory support. Seek medical attention immediately [1]. |
| Skin Contact | Water wash immediately. Remove contaminated clothing. Seek medical attention [1]. |
| Eye Contact | Irrigate immediately with copious amounts of water for at least 15 minutes. Seek medical attention [1]. |
| Ingestion | Do NOT induce vomiting. Seek medical attention immediately [1]. |
Understanding the metabolism of Acrylonitrile is critical for anticipating its toxicological effects. It is readily absorbed and metabolized primarily via two pathways [4]. The following diagram illustrates these key metabolic and toxicity pathways.
Q1: Why is there a "Skin" notation for acrylonitrile, and why is dermal protection so critical? The "Skin" notation indicates that acrylonitrile is readily absorbed through the skin into the systemic circulation. Sufficient dermal exposure can cause not only severe local irritation and blistering but also systemic effects identical to those seen from inhalation, such as dizziness, nausea, and central nervous system depression [4]. Therefore, skin contact is a significant exposure route that must be prevented with chemical-resistant PPE.
Q2: What is the primary carcinogenic concern with acrylonitrile? The International Agency for Research on Cancer (IARC) has classified acrylonitrile as carcinogenic to humans (Group 1), finding sufficient evidence linking it to lung cancer. It had previously been classified as a possible human carcinogen (Group 2B) [3]. NIOSH and OSHA treat it as a potential occupational carcinogen, recommending that exposure be reduced to the lowest feasible concentration [1] [2].
Q3: How is acrylonitrile excreted from the body, and how can exposure be monitored? Acrylonitrile does not accumulate in the body. The majority of an absorbed dose is excreted in the urine within 24 to 48 hours as metabolites [4]. The two primary metabolites are 2-cyanoethylmercapturic acid (CEA) from glutathione conjugation and thiocyanate from the cytochrome P450 pathway. Biomonitoring through urine analysis can help assess exposure levels [4] [3].
The table below summarizes the most common peak shape issues, their likely causes, and recommended solutions.
| Problem | Likely Causes | Recommended Solutions |
|---|
| Peak Tailing [1] [2] | - Column degradation (voids) [2]
For persistent problems, systematic optimization of method parameters is necessary.
The mobile phase is not just a carrier; it's a critical participant in the separation [3].
Q1: My peak retention times are shifting erratically. What should I check? This is often related to the pumping system or mobile phase consistency [2].
Q2: Why is my baseline drifting or noisy?
Q3: An extra peak is appearing in my chromatogram. What is the source?
Q4: How can I improve resolution for a critical pair of peaks that don't fully separate? Resolution (Rs) is mathematically influenced by efficiency (N), selectivity (α), and retention (k) [7].
When facing a chromatographic issue, follow a logical path to identify the root cause efficiently. The flowchart below outlines this process.
I hope this technical support center provides a clear path to resolving your this compound analysis challenges. For further in-depth training on specific issues, online platforms like CHROMacademy offer extensive webcasts and quick guides on chromatography troubleshooting [8].
Q1: What are the primary safety hazards when handling this compound? this compound is hazardous. Please consult its Safety Data Sheet (SDS) for complete handling instructions. Key hazards include [1]:
Personal Protective Equipment (PPE) is essential. Wear chemical-impermeable gloves, safety goggles, and fire-resistant clothing. Ensure adequate ventilation and avoid all sources of ignition [1].
Q2: We achieved excellent mixing in our lab-scale reactor, but the reaction is sluggish and inconsistent in the pilot-scale vessel. Why? This is a classic scale-up challenge related to mixing efficiency. As reactor volume increases, the surface area-to-volume ratio decreases, and achieving the same level of mixing requires careful consideration of power input and impeller design [2] [3].
The table below compares different scale-up criteria and their consequences to help you diagnose the issue [2]:
| Scale-Up Criterion | Relationship | Effect on Mixing Time | Typical Use Case |
|---|---|---|---|
| Constant Power per Unit Volume (P/V) | ( n_2 = n_1 \times (D_1/D_2)^{2/3} ) | Increases | General purpose, turbulent flow |
| Constant Impeller Tip Speed | ( n_2 = n_1 \times (D_1/D_2) ) | Increases | Shear-sensitive materials |
| Constant Impeller Speed (n) | ( n_2 = n_1 ) | Decreases | Rarely achievable; requires high power |
For this compound production, if the reaction is sensitive to local concentration gradients (e.g., in hydrogenation), maintaining constant P/V is often a good starting point. However, this will result in a longer mixing time, which might be the cause of your sluggish reaction. You may need to experimentally determine the most critical parameter for your specific reaction [2].
Q3: Our lab-scale reaction was easily cooled, but the large-scale batch risks overheating. What should we check? This is a common and critical issue in scale-up. The heat generated by a reaction is proportional to the reactor volume (scale factor, e.g., ( θ^3 )), while the area available for heat transfer only increases with the square of the scale factor (e.g., ( θ^2 )) [2]. Therefore, the cooling capacity per unit volume decreases upon scale-up.
Q4: What is a logical workflow for developing a scale-up protocol? A systematic, stage-gated approach is crucial for successful scale-up. The following workflow can serve as a guideline. You can use the diagram to visualize the entire process and identify the stage you are currently in.
The corresponding stages and their objectives are [3]:
This protocol outlines a methodology to systematically compare performance across different scales, focusing on mixing and heat transfer.
Objective: To identify and quantify scale-dependent variables when scaling up the this compound production process.
Principle: Key process parameters (like mixing time) are measured at a small scale and used to predict behavior at a larger scale using dimensionless numbers and scale-up criteria [2].
Materials and Equipment:
Methodology:
Baseline at Lab Scale:
Scale-Up Projection:
Validation at Pilot Scale:
Interpretation:
I hope this technical guide provides a solid foundation for addressing your scale-up challenges. The field of chemical engineering scale-up is complex, and these principles provide a starting point.
This table summarizes key parameters and common issues to consider for enhancing the hydrolysis rate of nitrile compounds, based on research into acrylonitrile degradation [1].
| Parameter/Optimal Condition | Common Issues & Symptoms | Troubleshooting Steps & Enhancement Strategies |
|---|
| Temperature Optimal: ~30°C [1] | • Slow reaction rate • Loss of enzyme activity | • Test activity across a temperature gradient (e.g., 25°C-40°C) [1]. • Ensure precise, consistent temperature control. | | pH Level Optimal: ~6 [1] | • Drastic drop in reaction rate • Enzyme denaturation | • Screen different pH buffers (e.g., pH 5-9) [1]. • Use a buffering system to maintain stability. | | Catalyst Concentration Optimal: High cell concentration (e.g., 100 g/L cells) [1] | • Rate does not increase with more catalyst • High viscosity or mixing issues | • Determine the optimal enzyme-to-substrate ratio [1]. • Consider stepwise feeding to avoid high initial concentration. | | Reaction Time & Kinetics Half-life: ~3.9 hours for acrylonitrile [1] | • Reaction stalls before completion • Product inhibition | • Model kinetics (e.g., first-order: lnC = -kt + C₀) [1]. • Use fed-batch reactor to manage substrate levels. | | Enzyme Selection & Pathway Nitrilase vs. Nitrile Hydratase/Amidase [2] | • Accumulation of amide intermediate • Low acid yield | • Confirm enzyme specificity (Nitrilase directly produces acid) [2]. • Use whole cells with complementary enzyme systems. |
Q1: What are the primary enzymatic pathways for hydrolyzing nitriles, and how do they affect my product? There are two main pathways [2]:
Q2: How can I experimentally determine the kinetics of my hydrolysis reaction? You can determine the reaction kinetics by periodically sampling the reaction mixture and quantifying the residual nitrile concentration. For acrylonitrile hydrolysis by Arthrobacter nitroguajacolicus, the degradation followed first-order kinetics, described by the equation lnC = -0.1784t + 5.3349, where C is the concentration and t is time [1]. You can use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for accurate quantification [1]. Establishing a kinetic model helps in predicting performance and scaling up the process.
Q3: The reaction rate is slow, even with sufficient enzyme. What could be the cause? Beyond suboptimal pH or temperature, consider these factors:
Q4: How can I scale up the enzymatic hydrolysis process from lab to production? Scaling up requires careful consideration. A study on enzymatic hydrolysis of soy protein found that temperature was the most difficult parameter to reproduce when moving from a lab scale (0.7 mL) to a semi-industrial scale (4000 mL) [4]. The optimal temperature range observed in the lab (40-60°C) narrowed significantly to a single optimal point (50°C) at the larger scale. This highlights that you should:
The following diagram outlines a systematic workflow for establishing and optimizing an enzymatic hydrolysis process, based on the methodologies used in the search results.
This protocol is adapted from a study on acrylonitrile degradation by Arthrobacter nitroguajacolicus ZJUTB06-99 [1], providing a concrete methodological example.
Objective: To hydrolyze a nitrile compound to its corresponding carboxylic acid using a whole-cell biocatalyst and determine the optimal conditions and kinetics.
Materials:
Procedure:
Cell Culture and Preparation:
Reaction Setup:
Single-Factor Optimization:
Kinetic Analysis:
Product Identification:
The following table summarizes general strategies that are crucial for optimizing chemical processes like those involving oleonitrile [1].
| Strategy | Core Principle | Example Techniques |
|---|---|---|
| Understand the Mechanism [1] | Analyze reaction kinetics, thermodynamics, and catalysis to identify byproduct sources. [1] | Adjust temperature, pressure, concentration, residence time, catalyst loading. [1] |
| Design the Reactor [1] | Select a reactor type that favors the desired product pathway. [1] | Choose between batch/continuous, stirred tank/plug flow, or fixed/fluidized bed reactors. [1] |
| Control Raw Material Quality [1] | Prevent impurities from introducing side reactions. [1] | Purify feedstock via filtration, distillation, adsorption, or extraction. [1] |
| Implement Effective Separation [1] | Efficiently separate the desired product from byproducts and unreacted materials. [1] | Use distillation, extraction, crystallization, or membrane separation. [1] |
| Monitor the Process [1] | Use real-time data to maintain optimal conditions and correct deviations. [1] | Employ sensors for temperature, pressure, flow, and pH with automated controllers. [1] |
For your work on this compound, applying these principles could involve:
The diagram below outlines a systematic workflow you can follow to diagnose and resolve issues with byproduct formation in your experiments.
Q: How can I troubleshoot my this compound transformation if I get very few of the desired product? A: First, verify the purity of your starting materials, as impurities can derail the reaction [1]. Then, systematically analyze your process: check if the reactor type is appropriate, confirm that sensors are calibrated correctly, and use analytical methods (like GC-MS or HPLC) to identify the major byproducts, which can provide clues about the unwanted side reactions occurring [1].
Q: I am transforming large or complex molecules and getting many byproducts. What can I do? A: This is common with complex molecules. Consider switching from a standard batch reactor to a continuous flow reactor, which can offer better control over reaction parameters like residence time and heat transfer, potentially suppressing side reactions [1]. Also, explore different classes of catalysts, including enzymatic catalysts, which are known for high selectivity in complex transformations [2].
Q: The purification of this compound from the reaction mixture is inefficient. Any advice? A: Review the separation techniques in use. It might be necessary to employ a multi-stage purification process. For instance, an initial distillation could be followed by a crystallization step to achieve higher purity [1]. The key is to select a sequence of methods that leverage the specific physical and chemical differences between your desired product and the byproducts.
The reactivity of a nitrile is primarily determined by the electronic and steric properties of its molecular structure. The table below summarizes how these factors generally influence reactivity.
| Feature | Description & Impact on Reactivity |
|---|---|
| Nitrile Group | Electrophilic carbon (electron-deficient) due to triple bond's high dipole moment; susceptible to nucleophilic attack [1] [2]. |
| Electronic Effects | Electron-withdrawing groups near nitrile increase electrophilicity; electron-donating groups decrease it [3]. |
| Steric Effects | Bulky groups near nitrile carbon can hinder nucleophile approach, slowing reaction rates [3]. |
This compound has a specific structure that differentiates it from a simple saturated nitrile.
To experimentally compare the reactivity of this compound with a saturated nitrile (e.g., stearonitrile), you could use a hydrolysis assay, a common reaction for nitriles [2] [3]. The workflow below outlines the key stages of this experiment.
Detailed Experimental Steps:
The presence of a nitrile group is a strategic choice in medicinal chemistry. While a direct comparison for this compound is not available, general principles from approved drugs provide context [1] [8]:
While not specific to oleonitrile, the search results detail established laboratory assays used to evaluate how compounds are processed in the body [1]. The table below summarizes these key methods.
| Assay Name | Biological Components Used | Metabolic Pathways Covered |
|---|---|---|
| Liver Microsomal Stability [1] | Liver microsomes (subcellular fractions) | Phase I metabolism (e.g., Cytochrome P450 enzymes) [2] [1] |
| Liver Cytosol Stability [1] | Liver cytosol (cytosolic fraction) | Cytosolic enzymes (e.g., aldehyde oxidase (AO)) [2] [1] |
| Liver S9 Stability [1] | Liver S9 fraction (contains both microsomal and cytosolic components) | Both Phase I and Phase II enzymes (e.g., UGTs, SULTs) [2] [1] |
| Hepatocyte Stability [2] [1] | Intact liver cells (hepatocytes) | Fully functional metabolic system, including both Phase I and Phase II enzymes [2] [1] |
| Extrahepatic Metabolism Stability [1] | Subcellular fractions from organs like intestine, lung, or kidney | Metabolic activity in non-liver tissues [1] |
For researchers, the general protocols for these assays involve incubating the test compound with the biological system and measuring its disappearance over time [1]. Here is a simplified workflow common to these studies:
To ensure reliable and reproducible results, the scientific community has developed frameworks like the SIRO (Sample, Instrument, Reagent, Objective) model and the SMART Protocols ontology to standardize how experimental protocols are documented [3]. This emphasizes the importance of clearly reporting:
Green chemistry aims to develop environmentally benign processes. For nitrile synthesis, several promising methods have been established that avoid highly toxic cyanide reagents and reduce waste.
The table below summarizes three key green synthesis pathways identified in the literature.
| Method | Description | Key Features | Example Citations |
|---|---|---|---|
| Catalytic Ammoxidation of Alcohols | Converts alcohols to nitriles using aqueous ammonia and oxygen (or air). | Uses renewable feedstocks (alcohols); water is the only by-product; employs non-noble metal catalysts (e.g., Co, Fe). [1] | |
| One-Pot Synthesis from Aldehydes | Transforms aldehydes into nitriles using various oxidizing agents and ammonia sources. | Avoids isolation of intermediate products; can use eco-friendly catalysts and conditions. [2] | |
| Enzymatic Hydrolysis (Nitrilases) | Uses nitrilase enzymes to convert nitriles directly to carboxylic acids and ammonia. | High selectivity (e.g., stereoselectivity); operates under mild conditions; used in industrial production of acids like (R)-(-)-mandelic acid. [3] |
A general workflow for the catalytic ammoxidation of alcohols, one of the most prominent green methods, can be visualized as follows:
To objectively compare oleonitrile with its petroleum-based counterparts, you would typically need to evaluate them against a set of green chemistry principles and metrics. Based on the search results and general scientific knowledge, here are key metrics and methodologies that are relevant for such a comparison:
Since direct data for this compound is missing, you can structure your guide using the following approach:
Nitriles are a broad class of compounds, and their environmental fate can vary significantly. While data for oleonitrile is lacking, research on other nitriles shows that biodegradation by microorganisms is a key removal pathway in the environment.
The table below summarizes biodegradability and impact information for some well-studied nitriles and related compounds for context.
| Compound | Biodegradability & Environmental Impact | Key Findings & Mechanisms |
|---|---|---|
| Acetonitrile | Biodegradable [1] [2] | Degraded by specific bacterial strains (e.g., Rhodococcus pyridinivorans); complete mineralization achieved in algal-bacterial microcosms [1] [2]. |
| Acrylonitrile | Not persistent; high mammalian toxicity [3] | Aerobic soil DT₅₀: 15 days; classified as carcinogenic and mutagenic; high solubility leads to groundwater leaching potential [3]. |
| Cyanides (e.g., HCN) | Toxic but biodegradable [4] [5] | Highly toxic to organisms by inhibiting metalloenzymes; specialized cyanotrophic bacteria (e.g., Pseudomonas pseudoalcaligenes) can use them as a nitrogen source [5]. |
Since direct data on this compound is unavailable, the following established experimental protocols from research on similar compounds can serve as a template for designing your own study.
1. Biodegradation Screening Tests
2. Bioreactor-Scale Treatment
3. Analysis of Degradation Pathways
The following diagram outlines the logical workflow for conducting a biodegradability and environmental impact assessment, integrating the methodologies described above.
Given the lack of direct data, here are concrete steps you can take to build your comparison guide:
Acrylonitrile (ACN) is a crucial monomer for producing synthetic fibers, resins, and rubbers [1] [2]. The standard commercial process is the ammoxidation of propylene (SOHIO process) [2]. Recent research focuses on sustainable production from renewable feedstocks like biodiesel-derived glycerol and biomass-derived amino acids [3] [4] [5].
The table below summarizes the two primary bio-based routes for acrylonitrile synthesis:
| Feature/Parameter | Glycerol-to-Acrylonitrile Route [4] | Glutamic Acid-to-Acrylonitrile Route [5] |
|---|---|---|
| Primary Feedstock | Glycerol (from biodiesel production) | Glutamic acid (from renewable feedstocks) |
| Key Intermediate | Acrolein | 3-Cyanopropanoic Acid |
| Reaction Type | Two-step: Dehydration → Ammoxidation | Two-step: Oxidative Decarboxylation → Decarbonylation-elimination |
| Key Reagents/Catalysts | - Dehydration: Acid catalysts (e.g., zeolites)
Based on the available information, here is a deeper look into the methodologies for these bio-based routes.
This route involves a cascade of reactions, often performed in one or two reactor stages.
Step 1: Dehydration of Glycerol to Acrolein
Step 2: Ammoxidation of Acrolein to Acrylonitrile
The following diagram outlines the workflow for this two-step catalytic process:
This chemical synthesis route involves transformations in a liquid-phase reactor [5].
Step 1: Oxidative Decarboxylation to 3-Cyanopropanoic Acid
Step 2: Decarbonylation-Elimination to Acrylonitrile
The workflow for this synthesis pathway is illustrated below:
When evaluating these bio-based intermediates for R&D, consider these broader points:
Irritant;Environmental Hazard